molecular formula C11H15NO B8635336 1-Methyl-1,2,3,4-tetrahydro-2-quinolinemethanol

1-Methyl-1,2,3,4-tetrahydro-2-quinolinemethanol

Cat. No.: B8635336
M. Wt: 177.24 g/mol
InChI Key: RLRZFCLKFGBQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1,2,3,4-tetrahydro-2-quinolinemethanol is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1-methyl-3,4-dihydro-2H-quinolin-2-yl)methanol

InChI

InChI=1S/C11H15NO/c1-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-5,10,13H,6-8H2,1H3

InChI Key

RLRZFCLKFGBQJI-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCC2=CC=CC=C21)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 120 ml of ethanol, 6 g of methyl quinaldinate was reduced by hydrogen in the presence of 400 mg of platinum oxide to give 6.8 g of methyl 1,2,3,4-tetrahydroquinaldinate as an oil. 3.0 g of the resulting methylester was further reduced in a dry ether by 1 g of lithium aluminum hydride to give 2.6 g of 1,2,3,4-tetrahydro-2-quinolinemethanol. A mixture of 1.6 g of the resulting alcohol, 0.93 ml of dimethylsulfonic acid, 2.16 g of calcium carbonate and 8 ml of water was stirred at room temperature for 6 hours. To the reaction mixture was added ether and insolubles were removed by filtration. The organic portion was separated, washed with water and dried over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the organic portion was purified by silica gel column chromatography (eluent: chloroform) to give 1.4 g of 1-methyl-1,2,3,4-tetrahydro-2-quinolinemethanol as a pale yellow oil.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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